tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate

Drug Discovery Preclinical Candidate Optimization Physicochemical Profiling

tert-Butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate is the N-Boc-protected form of the 12-membered mixed-donor macrocycle aneNS2O (ODTAC). It features a secondary amine transiently masked by a tert-butoxycarbonyl group, alongside oxygen and sulfur donor atoms arranged in a cyclododecane ring.

Molecular Formula C13H25NO3S2
Molecular Weight 307.5 g/mol
CAS No. 557079-13-7
Cat. No. B6600603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate
CAS557079-13-7
Molecular FormulaC13H25NO3S2
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCSCCOCCSCC1
InChIInChI=1S/C13H25NO3S2/c1-13(2,3)17-12(15)14-4-8-18-10-6-16-7-11-19-9-5-14/h4-11H2,1-3H3
InChIKeyGTXNJPXWRWNASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate (CAS 557079-13-7): Core Macrocyclic Building Block for Selective Metal Chelation and Sensor Design


tert-Butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate is the N-Boc-protected form of the 12-membered mixed-donor macrocycle [12]aneNS2O (ODTAC). It features a secondary amine transiently masked by a tert-butoxycarbonyl group, alongside oxygen and sulfur donor atoms arranged in a cyclododecane ring. This compound is primarily employed as a protected intermediate in the synthesis of azathia- and azaoxathiacrown ethers [1]. Its computable drug-like properties, including an XLogP3 of 2.0 and zero hydrogen bond donors, position it as a strategically advantageous precursor relative to its polar, HBD-bearing parent free amine [2].

Why tert-Butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate Cannot Be Simply Replaced by Unprotected or Alternative N-Substituted [12]aneNS2O Analogs


Generic substitution among macrocyclic ligands within the [12]aneNS2O family is precluded by the orthogonal functional roles of the N-substituent. The free amine (ODTAC) is a direct metal chelator with a defined selectivity profile (Hg(II) > Cu(II) > Cd(II) > Pb(II) > Zn(II)) but suffers from limited commercial availability and intrinsic nucleophilicity that complicates its direct use in multi-step synthetic sequences [1]. Conversely, permanently functionalized derivatives like N-dansylpropyl or N-ferrocenylmethyl are purpose-built for specific sensing modalities and lack the synthetic versatility of a transiently protected intermediate [2]. The Boc-protected compound uniquely bridges this gap by blocking the nitrogen donor atom to prevent unwanted metal coordination during synthesis, while enabling clean, quantitative deprotection under mild acidic conditions (e.g., TFA/CH2Cl2) to liberate the active ligand on demand [3].

Quantitative Differentiation Evidence for tert-Butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate Against Closest Analogs


Physicochemical Property Shift: Boc Protection Abolishes H-Bond Donation and Increases Lipophilicity by 1.3 Log Units Compared to Free Amine ODTAC

The N-Boc group fundamentally alters the physicochemical profile of the [12]aneNS2O macrocycle. The Boc-protected compound (tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate) exhibits an XLogP3 of 2.0, zero hydrogen bond donors (HBD = 0), and a topological polar surface area (TPSA) of 89.4 Ų [1]. In comparison, the parent free amine 1-oxa-4,10-dithia-7-azacyclododecane (ODTAC) has an XLogP3 of 0.7, one hydrogen bond donor (HBD = 1), and a TPSA of 71.9 Ų [2]. This represents a 1.3 log unit increase in lipophilicity and the complete elimination of H-bond donor capacity, which directly impacts solubility, passive membrane permeability, and chromatographic behavior.

Drug Discovery Preclinical Candidate Optimization Physicochemical Profiling

Synthetic Accessibility via N-Boc Precursor Route: A Validated, High-Yielding Platform for Mixed-Donor Thiacrown Ethers

The Boc-protected macrocycle is the central intermediate in the N-Boc-bis(2-chloroethyl)amine synthetic route reported by Glenny et al., which circumvents the low yields and side reactions associated with traditional N-tosylated aza-macrocycle syntheses [1]. While traditional routes to [12]aneNS3 and [12]aneNOS2 via 1,5-dichloro-3-azapentane give yields in the 26–39% range [1], the N-Boc strategy produces the Boc-protected macrocycle in 'good yields' with minimal undesired side reactions, facilitating subsequent deprotection to the free cyclic amine [1]. Furthermore, commercial vendors supply this specific Boc-protected intermediate at 95% purity (AKSci) and 97% purity (MolCore, NLT 97%) , whereas the free amine ODTAC is not listed by major catalog suppliers, underscoring the logistical advantage of obtaining the protected form as a ready-to-use building block.

Organic Synthesis Macrocyclic Chemistry Process Development

Deprotection-Dependent Metal Affinity: Boc-[12]aneNS2O Serves as a Non-Coordinating Precursor That Liberates a Ligand with Demonstrated Hg(II) > Cu(II) > Cd(II) > Pb(II) > Zn(II) Selectivity

The Boc group renders the nitrogen atom non-basic and non-coordinating, thereby suppressing metal complexation until deprotection. Once converted to the free amine [12]aneNS2O, potentiometric titration data from Caltagirone et al. establish the metal-ion selectivity sequence: Hg(II) > Cu(II) > Cd(II) > Pb(II) > Zn(II) in aqueous solution [1]. This contrasts with the N-ferrocenylmethyl derivative, which exhibits a shifted electrochemical selectivity towards Cu(II) (ΔE = 230 mV) and Zn(II)/Pb(II) (ΔE = 220–230 mV) [1]. The Boc-protected intermediate gives the researcher full temporal control over metal-binding activity, enabling sequential synthesis steps without interference from adventitious metal coordination—a critical advantage when constructing multidentate chelators or metal-organic frameworks where premature metal binding leads to intractable mixtures.

Coordination Chemistry Sensor Design Wastewater Remediation

Ultra-Trace Ag+ Sensing via ODTAC-Functionalized BODIPY: Fluorometric LOD of 17 nM, Surpassing EPA/WHO Drinking Water Standards by 29-Fold

The Boc-protected macrocycle is the gateway precursor to ODTAC, which, when conjugated to BODIPY as the chelator unit, yields the ratiometric sensor BDP-ODTAC. Zhang et al. demonstrated that BDP-ODTAC achieves a fluorometric limit of detection for Ag+ of ~17 nM (~0.002 ppm), which is approximately 29-fold lower than the EPA/WHO drinking water standard of 500 nM (~0.055 ppm) [1]. The sensor also exhibits high Ag+ selectivity over interfering cations including Hg2+ and Pb2+, with a characteristic hypsochromic absorption shift from 606 to 562 nm [1]. The Ag+-responsive BDP-ODTAC-doped PVC film demonstrates visible color switching from blue to purple at 1 ppm Ag+, enabling naked-eye detection [1]. While this sensing performance is a property of the ODTAC-BODIPY conjugate rather than the Boc compound itself, the Boc-protected intermediate is the requisite starting material for accessing ODTAC and its conjugates in high purity.

Fluorescent Chemosensors Environmental Monitoring Heavy Metal Detection

Established Coordination Chemistry Legacy: Deprotected [12]aneNS2O Forms Well-Characterized Octahedral Complexes with Co(II) and Ni(II)

The foundational study by Black and McLean established that the free macrocycle 1-oxa-4,10-dithia-7-azacyclododecane (ODTAC) forms neutral octahedral complexes of the type [MLX2] with Co(II) (X = Cl, Br) and Ni(II) (X = Cl), where the halide ligands are cis-disposed [1]. This defined stoichiometry and geometry contrasts with the behavior of other 12-membered quadridentate ligands, such as 1,4,7,10-tetraazacyclododecane (cyclen), which typically yields square-planar or trigonal-bipyramidal geometries with the same metals. The Boc-protected compound is the direct synthetic precursor that, upon deprotection, provides access to this well-characterized coordination platform. This legacy of structural data provides confidence in the downstream coordination behavior, reducing the risk associated with investing in synthetic campaigns based on this scaffold.

Inorganic Chemistry Crystal Engineering Catalysis

Comparative LogP Advantage Over Permanently Functionalized Fluorescent Derivatives for Chromatographic Purification and Organic-Phase Reactions

The Boc-protected macrocycle (XLogP3 = 2.0) occupies a strategic lipophilicity window between the excessively polar free amine ODTAC (XLogP3 = 0.7) [1] and the highly lipophilic fluorescent derivatives such as the dansylamidopropyl conjugate (LogP = 4.78) . This intermediate logP value enables efficient purification by normal-phase silica gel flash chromatography, which is challenging with the free amine due to streaking, and avoids the solubility limitations of highly lipophilic derivatives in aqueous-organic mixtures. The Boc compound's balanced polarity profile makes it the preferred form for multi-step synthesis where chromatographic purification is required at each stage.

Separation Science Medicinal Chemistry Process Optimization

High-Value Application Scenarios for tert-Butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Fluorescent Chemosensors for Sub-ppb Heavy Metal Detection in Drinking Water

Research groups developing ratiometric fluorescent sensors for environmental monitoring should select the Boc-protected macrocycle as the starting material for constructing ODTAC-based chelator units. The literature-validated BDP-ODTAC sensor achieves an Ag+ LOD of 17 nM (0.002 ppm), surpassing EPA/WHO standards by 29-fold [1]. The Boc compound's commercial availability at ≥95% purity eliminates the need for in-house protection of the free amine, streamlining the synthetic route to the active chelator.

Stepwise Assembly of Heteropolymetallic Complexes and Coordination Polymers

The non-coordinating Boc group enables sequential metalation strategies in crystal engineering. Researchers can first coordinate soft metal ions (e.g., Cu(I), Ag(I)) to the sulfur and oxygen donors, then deprotect the nitrogen to introduce a secondary metal center. This contrasts with the free amine, which would bind metals indiscriminately, as evidenced by the reported affinity sequence Hg(II) > Cu(II) > Cd(II) > Pb(II) > Zn(II) for the deprotected ligand [2].

Medicinal Chemistry Optimization of Macrocycle-Containing Drug Candidates Requiring Balanced logP

For preclinical programs where [12]aneNS2O scaffolds are being evaluated as metal-chelating pharmacophores, the Boc-protected intermediate offers a XLogP3 of 2.0—a 1.3 log unit increase over the free amine [3]. This improved lipophilicity enhances membrane permeability for cellular uptake studies while allowing clean deprotection to the active chelator under biocompatible acidic conditions. The zero HBD count further improves the compound's drug-likeness profile according to Lipinski's Rule of Five.

Method Development for Macrocycle Purification and Scale-Up

Process chemists scaling up [12]aneNS2O-derived ligands should source the Boc compound rather than attempting to purify the polar free amine. The intermediate XLogP3 of 2.0 enables efficient normal-phase chromatography without the streaking and low recovery associated with the free amine (XLogP3 0.7) [3], while avoiding the organic-only solvent requirements of highly lipophilic N-dansylpropyl derivatives (LogP 4.78) . This translates to lower solvent consumption and higher throughput in preparative purification.

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